squalene

Übersicht

Beschreibung

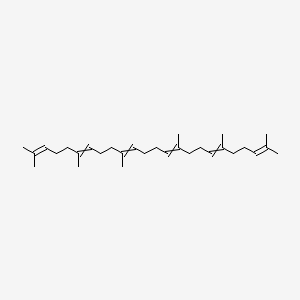

Squalene is a naturally occurring organic compound classified as a triterpene hydrocarbon. It is a crucial intermediate in the biosynthesis of sterols, including cholesterol in humans. This compound was first identified in 1916 in the liver oil of deep-sea sharks by Japanese chemist Mitsumaru Tsujimoto. It is widely distributed in nature, found in plants, animals, and humans, particularly in human sebum .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Squalene can be synthesized through the mevalonic acid pathway or the 2-C-methyl-D-erythritol 4-phosphate pathway. These pathways involve the condensation of isoprene units to form the linear triterpene structure of this compound .

Industrial Production Methods: Traditionally, this compound has been extracted from shark liver oil. due to environmental concerns and the decline in shark populations, alternative sources have been explored. Microbial fermentation using genetically engineered strains of yeast such as Saccharomyces cerevisiae and Yarrowia lipolytica has shown promise for large-scale production. Additionally, this compound can be extracted from plant sources like olive oil, amaranth oil, and rice bran oil .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form this compound epoxide, which is a key intermediate in the biosynthesis of sterols.

Reduction: this compound can be hydrogenated to form squalane, a saturated hydrocarbon used in cosmetics and pharmaceuticals.

Substitution: this compound can participate in various substitution reactions, particularly in the presence of catalysts

Common Reagents and Conditions:

Oxidation: Typically involves oxygen or ozone under controlled conditions.

Reduction: Hydrogenation is carried out using hydrogen gas and a palladium catalyst at elevated temperatures and pressures.

Substitution: Various catalysts and solvents can be used depending on the desired substitution reaction

Major Products:

This compound Epoxide: Formed during oxidation.

Squalane: Formed during hydrogenation.

Various Substituted Derivatives: Depending on the substitution reactions

Wissenschaftliche Forschungsanwendungen

Squalene has a wide range of applications in various fields:

Chemistry: Used as a precursor in the synthesis of sterols and other triterpenoids.

Biology: Plays a role in the biosynthesis of cholesterol and other essential biomolecules.

Medicine: Used as an adjuvant in vaccines to enhance immune response, and has potential anti-tumor and cardio-protective properties.

Industry: Widely used in cosmetics as a moisturizer and emollient, and in pharmaceuticals for its antioxidant properties .

Wirkmechanismus

Squalene exerts its effects primarily through its role as a precursor in the biosynthesis of sterols. It undergoes oxidation to form this compound epoxide, which is then cyclized to produce lanosterol. Lanosterol is further processed to form cholesterol and other sterols. This compound also has antioxidant properties, protecting cells from oxidative damage by scavenging free radicals .

Vergleich Mit ähnlichen Verbindungen

Squalene is unique due to its high degree of unsaturation and its role as a key intermediate in sterol biosynthesis. Similar compounds include:

Beta-Carotene: A precursor to vitamin A with antioxidant properties.

Coenzyme Q10: Involved in the electron transport chain and has antioxidant properties.

Vitamins A, E, and K: Essential vitamins with various biological functions.

These compounds share some functional similarities with this compound, particularly in their antioxidant properties and roles in biological processes, but this compound’s specific role in sterol biosynthesis sets it apart.

Biologische Aktivität

Squalene is a natural triterpenoid hydrocarbon predominantly found in shark liver oil, olive oil, and various plant sources. It has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides an in-depth exploration of the biological activity of this compound, supported by recent research findings and data tables.

Chemical Structure and Properties

This compound's unique structure, characterized by multiple double bonds, contributes to its biological activity. It is a precursor in the biosynthesis of cholesterol and other sterols in eukaryotic organisms. Its ability to easily penetrate cell membranes enhances its distribution and efficacy within biological systems .

Antioxidant Activity

This compound exhibits potent antioxidant properties, which are critical for protecting cellular components from oxidative damage. It can scavenge free radicals and inhibit the formation of reactive oxygen species (ROS), thereby reducing oxidative stress in cells .

Table 1: Antioxidant Effects of this compound

| Study Reference | Model Used | Findings |

|---|---|---|

| In vitro | Scavenges free radicals; inhibits ROS | |

| Animal models | Reduces oxidative damage in liver tissues | |

| Human studies | Correlates with lower oxidative stress markers |

Anti-inflammatory Properties

Research indicates that this compound can modulate inflammatory responses. It has been shown to inhibit pro-inflammatory cytokines and enhance the expression of antioxidant enzymes through pathways such as the Nrf2-ARE signaling pathway . This action helps mitigate inflammation-related conditions.

Case Study: this compound in Inflammatory Models

A study investigated this compound's effects on inflammatory markers in a rodent model subjected to induced inflammation. Results demonstrated a significant reduction in inflammatory cytokines (IL-6, TNF-alpha) following this compound treatment, suggesting its potential therapeutic role in managing inflammatory diseases .

Anticancer Activity

This compound has shown promise as an anticancer agent. Experimental studies reveal its capacity to inhibit tumorigenesis in various cancer models, including skin, colon, and lung cancers. For instance, this compound reduced lung tumor multiplicity by 5% and colonic aberrant crypt foci formation by 70% in animal studies .

Table 2: Anticancer Effects of this compound

| Cancer Type | Study Reference | Effect Observed |

|---|---|---|

| Lung | 5% reduction in tumor multiplicity | |

| Colon | 70% decrease in aberrant crypt foci | |

| Skin | Inhibition of chemically induced tumors |

The biological activities of this compound are mediated through several mechanisms:

- Gene Expression Modulation : this compound influences gene expression related to lipid metabolism and antioxidant defenses. It decreases hepatic cholesterol and triglycerides through transcriptional regulation .

- Cell Membrane Interaction : Its ability to integrate into cell membranes enhances cellular signaling pathways that regulate stress responses and inflammation .

- Synergistic Effects : When combined with other bioactive compounds, this compound's effects can be amplified, leading to enhanced health benefits .

Safety and Toxicology

This compound is generally regarded as safe for consumption and topical application. Toxicological assessments indicate that it does not exhibit genotoxic properties or significant adverse effects at relevant concentrations .

Eigenschaften

IUPAC Name |

2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h15-18,23-24H,9-14,19-22H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGNTYWPHWGJRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064767 | |

| Record name | Squalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7683-64-9 | |

| Record name | Squalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.